2-(1-Amino-2-ethylcyclopentyl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(1-amino-2-ethylcyclopentyl)acetic acid |
InChI |
InChI=1S/C9H17NO2/c1-2-7-4-3-5-9(7,10)6-8(11)12/h7H,2-6,10H2,1H3,(H,11,12) |
InChI Key |
FHDAZZCZDOTRLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC1(CC(=O)O)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 2 1 Amino 2 Ethylcyclopentyl Acetic Acid
Transformations of the Primary Amino Group in 2-(1-Amino-2-ethylcyclopentyl)acetic acid
The primary amino group (-NH2) is a key site for synthetic transformations, allowing for the introduction of a wide variety of substituents and the construction of larger molecular architectures. Its nucleophilicity is central to its reactivity in reactions such as acylation, alkylation, and condensation.
The formation of an amide bond is a fundamental transformation in organic and medicinal chemistry. researchgate.net The primary amino group of this compound can readily react with activated carboxylic acids to form amides. This process, often referred to as peptide coupling, is crucial for assembling complex molecules, including peptides and peptidomimetics. bachem.com
The reaction involves the activation of a carboxylic acid partner, which then reacts with the amine. bachem.com A wide array of coupling reagents has been developed to facilitate this transformation efficiently and minimize side reactions like racemization. bachem.comluxembourg-bio.com These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, promoting nucleophilic attack by the amine. luxembourg-bio.com
Commonly used coupling reagents can be categorized into several classes, including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. luxembourg-bio.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), require additives like 1-hydroxybenzotriazole (B26582) (HOBt) to form active esters and suppress side reactions. luxembourg-bio.comlibretexts.org Phosphonium reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and aminium reagents like HATU have proven to be highly effective, especially in solid-phase peptide synthesis. bachem.comluxembourg-bio.com The choice of reagent and reaction conditions depends on the specific substrates and the desired outcome. organic-chemistry.org
| Reagent Class | Abbreviation | Full Name | Notes |
|---|---|---|---|
| Carbodiimides | DCC | Dicyclohexylcarbodiimide | Often used with additives like HOBt to prevent side reactions. libretexts.org |
| Carbodiimides | EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | Water-soluble byproducts, useful in aqueous media. bachem.com |
| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for hindered couplings; less risk of guanylation than aminium salts. bachem.comluxembourg-bio.com |
| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Highly efficient and widely used in automated peptide synthesis. peptide.com |
| Aminium/Uronium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very effective for difficult couplings and minimizes racemization. luxembourg-bio.compeptide.com |
Alkylation of the primary amino group in this compound can introduce one or two alkyl substituents, yielding secondary or tertiary amines, respectively. Direct alkylation with alkyl halides can be difficult to control, often resulting in over-alkylation.
A more controlled method for introducing a single alkyl group is reductive amination. wikipedia.org This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or a related species), which is then reduced in situ to the corresponding secondary amine. wikipedia.org This method is a cornerstone of amine synthesis due to its versatility and control. While typically used to synthesize amines from carbonyls, the principle can be adapted for the selective mono-alkylation of existing primary amines.
Alternatively, more recent methods focus on the reductive alkylation of amines using carboxylic acids as the alkylating agent, which are often more stable and easier to handle than aldehydes. nih.govrsc.org This two-step, one-pot process typically involves an initial amidation of the amine with the carboxylic acid, followed by the reduction of the resulting amide to the target amine. nih.govrsc.org This approach avoids the direct use of potentially unstable aldehydes. nih.gov
The primary amino group is a versatile handle for constructing heterocyclic rings. Amino acids and their derivatives are valuable starting materials for synthesizing a wide range of nitrogen-containing heterocycles, which are prominent scaffolds in pharmacologically active compounds. nih.govnih.gov
By reacting this compound with appropriate bifunctional reagents, the amino group can be incorporated into various ring systems. For example:
Reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidines or related six-membered heterocycles.
Pictet-Spengler reactions could be employed if the amine is first acylated with a suitable aromatic group, allowing for cyclization to form tetrahydroisoquinoline-type structures. nih.gov
Condensation with aldehydes or ketones can form Schiff bases, which are versatile intermediates for further cyclization reactions, potentially leading to the synthesis of quinazolinones or other fused heterocyclic systems. nih.govrdd.edu.iq
The specific heterocyclic system formed depends on the nature of the cyclizing agent and the reaction conditions employed. orientjchem.org
Reactions Involving the Carboxylic Acid Moiety of this compound
The carboxylic acid group (-COOH) provides a complementary site for derivatization, primarily acting as an electrophilic center after activation. Its transformations are fundamental to creating esters, amides, and other related functional groups.
The carboxylic acid moiety can be readily converted into esters or amides, which are common derivatives with diverse applications.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org This is a reversible reaction, and yields can be improved by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride or anhydride, which then reacts readily with an alcohol. libretexts.orgbritannica.com
| Method | Reagents | General Conditions | Notes |
|---|---|---|---|
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heating, often with water removal | Equilibrium-driven process. libretexts.orglibretexts.org |
| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine) | Mild to moderate temperatures | High-yielding and not reversible. libretexts.org |
| Via Alkyl Halide | Alkyl Halide (e.g., R-I), Base (e.g., Cs₂CO₃) | Often in a polar aprotic solvent (e.g., DMF) | Sₙ2 reaction with the carboxylate salt. libretexts.org |
| DCC Coupling | Alcohol, DCC, DMAP (catalyst) | Room temperature | Mild conditions suitable for sensitive substrates. |
Amide Bond Formation from the carboxylic acid side involves reaction with a primary or secondary amine. The direct reaction is generally unfavorable because the basic amine deprotonates the carboxylic acid to form an unreactive ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the reaction typically requires either high temperatures to drive off water or, more commonly, the use of coupling reagents, similar to those described in section 3.1.1. libretexts.orglibretexts.org Reagents like DCC or HATU activate the carboxylic acid, facilitating its reaction with an amine under mild conditions. libretexts.org This ester-mediated or activated-acid pathway is central to modern amide synthesis. nih.gov
Carboxylic acids are relatively resistant to reduction but can be converted to primary alcohols using powerful reducing agents. britannica.com Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation, effectively reducing the acid to the corresponding alcohol (R-COOH → R-CH₂OH). britannica.com Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent that offers greater selectivity in the presence of other reducible functional groups. britannica.com
The resulting primary alcohol is a versatile synthetic intermediate. It can undergo a variety of subsequent reactions, including:
Oxidation back to the aldehyde or carboxylic acid.
Conversion to alkyl halides using reagents like SOCl₂ or PBr₃.
Formation of esters by reaction with other carboxylic acids (or acyl chlorides).
Formation of ethers through Williamson ether synthesis.
This reduction-functionalization sequence significantly expands the range of accessible derivatives from the parent amino acid.
Modifications of the Cyclopentyl Ring System in this compound
The stereochemistry of the cyclopentyl ring, particularly at the carbons bearing the amino and ethyl groups (C1 and C2), is a critical determinant of the molecule's three-dimensional structure. Cyclopentane-based amino acids are known to be attractive building blocks for peptides because they can induce specific, stable secondary structures. nih.govmdpi.com For instance, oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) tend to form stable 12-helices, while their cis-isomers adopt β-sheet structures. nih.gov
The ethyl group at the C2 position in this compound introduces an additional stereocenter, leading to four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). Each of these isomers will have a unique, fixed spatial arrangement of its substituents.
The cyclopentane (B165970) ring itself is not flat but exists in various puckered conformations, most commonly the "envelope" and "twist" forms. The substituents on the ring influence which conformation is most stable. The bulky ethyl and acetic acid groups will preferentially occupy pseudo-equatorial positions to minimize steric strain, a phenomenon known as the Thorpe-Ingold effect, which can enhance ring formation rates. baranlab.org The precise conformational equilibrium would be specific to each stereoisomer and could be determined using computational modeling or advanced NMR spectroscopy techniques, such as Nuclear Overhauser Effect (NOE) experiments. mdpi.com
| Stereoisomer Configuration | Relative Substituent Positions | Predicted Dominant Conformation Type | Key Steric Interactions |
|---|---|---|---|
| (1R, 2S) / (1S, 2R) - cis | Amino/Ethyl groups on the same face of the ring | Envelope or Twist | Gauche interactions between ethyl and aminomethyl/carboxymethyl groups |
| (1R, 2R) / (1S, 2S) - trans | Amino/Ethyl groups on opposite faces of the ring | Envelope or Twist | Minimized transannular strain compared to the cis-isomer |
Introducing new functional groups onto the cyclopentane ring can significantly alter the molecule's properties. Methodologies for the stereo- and regioselective synthesis of polysubstituted cyclopentane rings are an ongoing challenge in synthetic chemistry. nih.gov Synthetic strategies often involve multi-step processes starting from chiral precursors or employing stereoselective reactions.
Potential modifications could include:
Hydroxylation: Introducing hydroxyl (-OH) groups can increase polarity and provide new points for hydrogen bonding. Stereocontrolled synthesis of polyhydroxylated cyclopentane β-amino acids has been achieved using precursors like hexoses (sugars). nih.gov
Halogenation: Adding fluorine, chlorine, or bromine atoms can modify the electronic properties and lipophilicity of the molecule.
Alkylation/Arylation: Adding further alkyl or aryl groups to the remaining positions (C3, C4, C5) on the ring could be used to probe steric requirements in biological targets.
These modifications typically require protecting the existing amino and carboxylic acid groups, performing the ring functionalization reaction, and then deprotecting the molecule. For example, radical reactions or transition-metal-catalyzed C-H activation could be explored to functionalize the ring directly, although controlling the position and stereochemistry of such reactions would be challenging. organic-chemistry.org
Stability and Degradation Pathways of this compound in Research Environments
The stability of this compound is a critical factor in its synthesis, storage, and experimental use. As a γ-amino acid, its degradation pathways are expected to be similar to those of its structural analog, gabapentin (B195806). nih.gov The primary degradation pathway for gabapentin is an intramolecular cyclization to form a corresponding γ-lactam, a toxic impurity. uiowa.edu This reaction involves the nucleophilic attack of the amino group on the carboxylic acid's carbonyl carbon, eliminating a molecule of water.
This degradation is known to be influenced by several factors in a research setting:
Temperature: Elevated temperatures accelerate the rate of lactam formation. researchgate.net
pH: The reaction is catalyzed by both acidic and basic conditions. In strong acid (e.g., 1M HCl), degradation can be significant. researchgate.net Likewise, basic conditions (e.g., 0.1 M NaOH) also promote instability. researchgate.net
Oxidative Stress: While gabapentin itself shows some stability under peroxide stress, other amino acid analogs can be susceptible to oxidation. researchgate.netijpbs.com The presence of oxidizing agents could potentially lead to the formation of various byproducts.
Moisture: The presence of water can facilitate polymorphic transformations and may influence the rate of lactam formation, though its effect can be complex and dependent on other factors like mechanical stress. uiowa.edu
A forced degradation study would be necessary to fully characterize the stability of this compound. Such a study would expose the compound to a range of stress conditions to identify potential degradants and establish degradation kinetics. ijpbs.comiajps.com
| Stress Condition | Predicted Primary Degradation Pathway | Major Expected Degradation Product | Notes |
|---|---|---|---|
| Thermal (Heat) | Intramolecular cyclization (Lactamization) | 4-Ethyl-1-azaspiro[4.4]nonan-2-one | Rate is highly temperature-dependent. researchgate.net |
| Acidic Hydrolysis (e.g., HCl) | Lactamization | 4-Ethyl-1-azaspiro[4.4]nonan-2-one | Significant degradation observed in strong acids for similar compounds. researchgate.net |
| Basic Hydrolysis (e.g., NaOH) | Lactamization | 4-Ethyl-1-azaspiro[4.4]nonan-2-one | Promotes the formation of the lactam. researchgate.net |
| Oxidation (e.g., H₂O₂) | Oxidation of the amino group or ring carbons | Hydroxylated derivatives, N-oxides, or ring-opened products | Generally less significant for gabapentin itself but possible for analogs. researchgate.netijpbs.com |
Spectroscopic and Structural Elucidation for Research Applications of 2 1 Amino 2 Ethylcyclopentyl Acetic Acid
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution, configuration, and conformation of organic molecules like 2-(1-Amino-2-ethylcyclopentyl)acetic acid. The molecule's structure, featuring two stereocenters at the C1 and C2 positions of the cyclopentane (B165970) ring, gives rise to four possible stereoisomers (two enantiomeric pairs of diastereomers).
Stereochemical Assignment: One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial information on the chemical environment of each atom. For stereochemical assignment, two-dimensional (2D) NMR experiments are crucial. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can reveal through-space correlations between protons. For instance, in a cis isomer, a NOE correlation would be expected between the proton on C2 and the protons of the aminomethyl group at C1, whereas such a correlation would be absent or weak in the trans isomer.
Conformational Analysis: The five-membered cyclopentane ring is not planar and adopts puckered conformations, typically an 'envelope' or 'twist' form, to alleviate torsional strain. libretexts.org The specific conformation is influenced by the substituents. The analysis of ³J(H,H) coupling constants obtained from high-resolution ¹H NMR spectra can provide insights into the dihedral angles between adjacent protons, which in turn helps to define the ring's pucker and the preferred orientation (pseudo-axial or pseudo-equatorial) of the ethyl and acetic acid groups. researchgate.netresearchgate.net
Illustrative NMR Data: While specific experimental data for this compound is not available, the following table illustrates the type of ¹³C NMR data that would be expected and the information it would provide.
| Carbon Atom | Expected Chemical Shift Range (ppm) | Rationale |
| Carboxyl (C=O) | 175-185 | Characteristic of carboxylic acids. |
| Quaternary C1 | 60-70 | Carbon atom bonded to the amino group and three other carbons. |
| Methine C2 | 40-50 | Carbon atom bearing the ethyl group. |
| Methylene (B1212753) (CH₂) - Acetic Acid | 40-45 | Methylene group adjacent to the carboxyl group. |
| Methylene (CH₂) - Ethyl | 25-35 | Methylene group of the ethyl substituent. |
| Methylene (CH₂) - Ring | 20-40 | The three methylene groups within the cyclopentane ring. |
| Methyl (CH₃) - Ethyl | 10-15 | Terminal methyl group of the ethyl substituent. |
High-Resolution Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of a molecule and assessing its purity. Using techniques like Electrospray Ionization (ESI), the compound can be gently ionized, typically forming a protonated molecule [M+H]⁺.
Structural Confirmation: HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₉H₁₇NO₂), the expected exact mass can be calculated and compared to the experimental value with a precision in the parts-per-million (ppm) range. Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented. The fragmentation patterns of protonated amino acids typically involve characteristic losses of small neutral molecules like water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) or carbon dioxide (CO₂). nih.govscispace.comresearchgate.net The fragmentation of the cyclopentyl ring would also produce a unique fingerprint, helping to confirm the connectivity of the molecule. nih.gov
Purity Assessment: HRMS is also used to detect and identify potential impurities from the synthesis or degradation of the compound. By analyzing the full mass spectrum, ions corresponding to by-products, residual starting materials, or degradation products can be detected at very low levels, providing a comprehensive purity profile.
Expected HRMS Fragmentation Data: This table illustrates potential fragmentation pathways that could be observed in an MS/MS experiment for the protonated molecule.
| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Implication |
| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Loss of water from the carboxylic acid group. |
| [M+H]⁺ | [M+H - NH₃]⁺ | NH₃ | Loss of ammonia from the amino group. |
| [M+H]⁺ | [M+H - CO₂]⁺ | CO₂ | Decarboxylation of the acetic acid moiety. |
| [M+H]⁺ | [M+H - C₂H₅]⁺ | •C₂H₅ | Loss of the ethyl radical. |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination (if applicable)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. If a suitable single crystal of this compound or one of its salts can be grown, this technique can provide unambiguous information about its solid-state conformation and absolute stereochemistry.
Absolute Stereochemistry: For chiral molecules, X-ray crystallography can determine the absolute configuration (R or S) of each stereocenter, provided the crystal is of a single enantiomer and often with the inclusion of an atom with anomalous scattering properties. This would definitively distinguish between the (1R, 2S), (1S, 2R), (1R, 2R), and (1S, 2S) isomers. The analysis reveals precise bond lengths, bond angles, and torsion angles, confirming the connectivity and the relative arrangement of the substituents on the cyclopentane ring. mdpi.com
Solid-State Structure: The crystal structure also elucidates the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. For an amino acid, strong hydrogen bonds are expected between the ammonium (B1175870) (NH₃⁺) and carboxylate (COO⁻) groups of neighboring molecules, forming a complex three-dimensional lattice.
Although no crystal structure for this compound has been reported, data from a related complex illustrates the type of information obtained.
Illustrative Crystallographic Data (Based on a similar molecule researchgate.net)
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |
| Unit Cell Dimensions | a, b, c (Å); β (°) | Defines the size and angles of the repeating unit. |
| Bond Lengths (e.g., C-N, C-C) | ~1.48 Å, ~1.54 Å | Confirms covalent bonds and atomic connectivity. |
| Bond Angles (e.g., C-C-C) | ~104-110° | Defines the geometry around each atom. |
| Hydrogen Bonds | O-H···O, N-H···O | Reveals key intermolecular forces holding the crystal together. |
Chiral Chromatography for Enantiomeric Excess Determination and Purity Profiling
Chiral chromatography is essential for separating the enantiomers of this compound and quantifying the enantiomeric excess (ee) of a sample. researchgate.net This is critical in pharmaceutical research, as different enantiomers can have vastly different biological activities.
Enantiomeric Excess (ee) Determination: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method. scas.co.jp CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. sigmaaldrich.comsigmaaldrich.commst.edu By integrating the peak areas of the two separated enantiomers, the ee can be calculated accurately. The choice of CSP (e.g., based on macrocyclic antibiotics, cyclodextrins, or Pirkle-type phases) and mobile phase is crucial for achieving good resolution. scas.co.jp For non-proteinogenic amino acids, derivatization with a chiral agent can also be employed to form diastereomers that can be separated on a standard achiral column. nih.govnih.gov
Purity Profiling: In addition to separating enantiomers, chiral HPLC can also separate diastereomers and other structurally related impurities. This allows for a comprehensive purity profile of a specific stereoisomer, ensuring that it is free from its other stereoisomers and any achiral impurities. uma.es
Example Chiral HPLC Separation Parameters:
| Parameter | Typical Conditions |
| Column | Chiral Stationary Phase (e.g., Ristocetin A, Teicoplanin, or cellulose-based) |
| Mobile Phase | Mixture of an organic solvent (e.g., Methanol, Acetonitrile) and an aqueous buffer with pH control. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (LC-MS) |
| Result | Baseline separation of the two enantiomers, allowing for quantification. |
Biological Research Applications of 2 1 Amino 2 Ethylcyclopentyl Acetic Acid and Its Analogues Non Clinical Focus
Exploration as a Building Block for Constrained Peptide Mimetics and Peptide Chemistry Research
In the field of peptide chemistry, there is a continuous effort to design molecules that mimic the structure and function of natural peptides but with enhanced stability, potency, and receptor selectivity. ingentaconnect.com 2-(1-Amino-2-ethylcyclopentyl)acetic acid and similar cyclic amino acids are employed as building blocks for creating these constrained peptide mimetics. nih.gov
The inherent flexibility of linear peptides often leads to poor receptor binding affinity and susceptibility to enzymatic degradation. By incorporating a rigid structural element like the substituted cyclopentyl ring, chemists can enforce a specific three-dimensional conformation on the peptide backbone. ingentaconnect.comnih.gov This pre-organization reduces the entropic penalty upon binding to a biological target, often resulting in increased affinity and efficacy. ingentaconnect.com
Application in the Design of Molecular Probes for Biochemical Pathways and Cellular Processes
Understanding the intricate workings of biochemical pathways and cellular processes often requires molecular tools that can interact with specific components of these systems. Analogues of this compound serve as excellent scaffolds for the design of molecular probes. Their ability to target specific proteins, such as GABA receptors or voltage-gated calcium channels, makes them ideal candidates for modification into probes. nih.govolemiss.edu
These probes are created by attaching reporter molecules, such as fluorescent tags or biotin, to the core GABA analogue structure. The inherent binding specificity of the parent molecule directs the probe to its target protein, allowing researchers to visualize, quantify, and track these proteins within live cells or tissue preparations. For example, a fluorescently labeled gabapentinoid could be used to map the distribution of its binding site, the α2δ subunit of calcium channels, in different neuronal populations.
Recently, a turn-on fluorescent imaging probe for GABA-A receptors was developed, enabling the quantitative evaluation of ligand-receptor interactions in living cells. acs.org This type of probe allows for high-throughput screening of compound libraries to discover new molecules that modulate receptor activity. acs.org By applying similar principles, this compound could be functionalized to create probes for investigating the dynamics of its target proteins in various cellular models, providing insights into their roles in health and disease.
Mechanistic Studies on Enzyme-Substrate/Inhibitor Interactions in In Vitro or Non-Human In Vivo Models
The conformationally restricted nature of this compound and its analogues is highly advantageous for studying enzyme-substrate and enzyme-inhibitor interactions. nih.gov The rigid structure helps to define the precise orientation of the functional groups (amino and carboxylic acid) required for binding to an enzyme's active site.
In in vitro studies, these compounds are used to probe the active sites of enzymes involved in GABA metabolism, such as GABA aminotransferase (GABA-AT) and branched-chain amino acid transaminases (BCATs). researchgate.netmdpi.com By systematically altering the structure of the analogue and measuring the corresponding change in enzyme inhibition (e.g., the IC50 value), researchers can map the topology of the enzyme's active site. For example, studies on a series of GABA derivatives containing bridged bicyclic skeletons as BCAT1 inhibitors revealed that specific stereochemistries and structural features, like the presence of a double bond, significantly impact inhibitory potency. mdpi.com
These mechanistic studies are crucial for designing more potent and selective enzyme inhibitors. The data gathered from these in vitro assays provide a rational basis for drug development, helping to optimize lead compounds for improved therapeutic properties.
| Compound/Analogue | Target Enzyme | IC50 Value | Model System |
| Gabapentin (B195806) | BCAT1 | 5.07 mM | In Vitro Enzyme Assay |
| WQQ-345 (Bridged Bicyclic GABA Derivative) | BCAT1 | 4.86 mM | In Vitro Enzyme Assay |
| Analogue 7 (Bicyclo[3.2.1]octene GABA Derivative) | BCAT1 | 0.78 mM | In Vitro Enzyme Assay |
| (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid HCl | α2δ Subunit of Calcium Channel | 120 nM | Radioligand Binding Assay |
This table presents IC50 values for gabapentin and related analogues against specific enzyme targets, as determined in non-clinical models. Data sourced from nih.govmdpi.com.
Investigation of its Role in Fundamental Biological Processes, such as Neurotransmission Studies in Model Systems
As a GABA analogue, this compound is used in non-human model systems to investigate the fundamental processes of neurotransmission. nih.gov GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are critical tools for dissecting the roles of GABAergic signaling pathways. researchgate.netnih.gov
Studies in model systems, such as brain slices, cultured neurons, or organisms like rats and Xenopus oocytes, utilize these compounds to modulate the activity of GABA receptors (GABA-A, GABA-B, and GABA-C) and GABA transporters. nih.govnih.gov Because gabapentinoids like this compound primarily act on the α2δ subunit of voltage-gated calcium channels rather than directly on GABA receptors, they help researchers to distinguish the effects of modulating calcium influx from direct GABAergic agonism or antagonism. nih.gov This allows for a more nuanced understanding of synaptic transmission and neuronal excitability.
For instance, by applying the compound to a neuronal preparation and measuring the resulting changes in synaptic currents or action potential firing, scientists can elucidate the downstream consequences of modulating α2δ-containing calcium channels. These non-human studies are essential for building a foundational knowledge of how neuronal circuits function and how they are affected by pharmacological agents. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies in Non-Clinical Models to Elucidate Molecular Recognition Principles
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and pharmacology, aiming to connect the chemical structure of a molecule with its biological activity. mdpi.com Analogues of this compound are extensively used in such studies to understand the principles of molecular recognition at their biological targets. nih.gov
In these non-clinical studies, researchers synthesize a series of related compounds where specific parts of the molecule are systematically modified. For example, the ethyl group on the cyclopentyl ring might be changed to other alkyl groups, its stereochemistry might be inverted, or the ring itself could be altered. mdpi.com These modified compounds are then tested in in vitro or non-human in vivo models to measure their binding affinity, potency, or efficacy.
A study on cyclopentane (B165970) and cyclopentene (B43876) analogues of GABA tested different enantiomers on GABA-C receptors expressed in Xenopus oocytes. nih.gov The results showed a clear preference for certain stereoisomers, defining the optimal three-dimensional arrangement of the amino and carboxylic acid groups for binding and activation or inhibition of the receptor. nih.gov Such studies provide a detailed map of the pharmacophore—the essential features of the molecule required for biological activity—which is invaluable for designing new compounds with improved properties. mdpi.comnih.gov
| Analogue | Modification | Effect on GABA-C Receptor Activity (ρ1) |
| (+)-TACP | trans-cyclopentane | Partial Agonist (EC50 = 2.7 µM) |
| (-)-TACP | trans-cyclopentane (enantiomer) | Weak Partial Agonist |
| (+)-CACP | cis-cyclopentane | Partial Agonist (EC50 = 26.1 µM) |
| (+)-4-ACPCA | cyclopentene ring | Antagonist (Ki = 6.0 µM) |
| (-)-4-ACPCA | cyclopentene ring (enantiomer) | Little to no effect |
This table illustrates the structure-activity relationships for various cyclopentane and cyclopentene GABA analogues at the ρ1 GABA-C receptor, highlighting how small changes in stereochemistry and ring saturation dramatically alter biological activity. Data sourced from nih.gov.
Future Directions and Research Challenges for 2 1 Amino 2 Ethylcyclopentyl Acetic Acid
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
Currently, specific, peer-reviewed synthetic routes for 2-(1-Amino-2-ethylcyclopentyl)acetic acid are not detailed in the scientific literature. The development of such routes is the foundational step required for any further research. Challenges and future work in this area include:
Stereoselective Synthesis: The compound has at least two stereocenters, meaning multiple stereoisomers are possible. A primary challenge will be to develop synthetic methods that can selectively produce a single, desired isomer, which is crucial for predictable biological activity and material properties.
Green Chemistry Principles: Future synthetic strategies should prioritize sustainability by utilizing non-toxic reagents, minimizing waste, and employing energy-efficient processes.
Scalability: For the compound to be viable for any large-scale application, a synthetic route that can be safely and economically scaled up from laboratory to industrial production is essential. Research could explore multi-step syntheses starting from commercially available cyclopentane (B165970) derivatives.
Exploration of Novel Derivatization Strategies for Advanced Materials or Chemical Probes
The bifunctional nature of this compound, containing both an amine and a carboxylic acid group, makes it an attractive scaffold for derivatization.
Polymer Chemistry: The molecule could serve as a unique monomer for the synthesis of novel polyamides or other polymers. The ethyl-cyclopentyl group would introduce a bulky, alicyclic moiety into the polymer backbone, potentially conferring unique thermal and mechanical properties.
Chemical Probes: The amino or carboxyl group could be functionalized with fluorescent tags or biotin labels. Such derivatives could be used as chemical probes to study biological systems, although their specific targets are currently unknown. General derivatization techniques for amino acids, such as reaction with o-phthalaldehyde (OPA) or 9-fluorenylmethyl-chloroformate (FMOC), could be applied to create detectable analogues for analytical purposes. actascientific.comresearchgate.net
Deeper Understanding of Conformational Dynamics and Stereochemical Control in Solution and Complex Environments
The cyclopentane ring is not planar and can adopt various conformations (e.g., envelope, twist). The presence of two substituents, an aminoacetic acid group and an ethyl group, will influence this conformational preference.
Computational Modeling: A key research direction would be to use computational methods, such as Density Functional Theory (DFT), to model the conformational landscape of the different stereoisomers. Such studies, which have been applied to similar cyclopentane-based amino acids, can predict the most stable conformations in different solvent environments. researchgate.net
Spectroscopic Analysis: Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), will be essential to experimentally validate the computational models and understand the molecule's dynamic behavior in solution.
Expansion of Biological Research Applications in Diverse Model Organisms or In Vitro Systems
As a non-proteinogenic amino acid, this compound could have interesting biological activities. Its structural similarity to natural amino acids might allow it to interact with biological targets such as enzymes or receptors.
Enzyme Inhibition: Many unnatural amino acids act as enzyme inhibitors. This compound could be screened against various enzyme classes, such as proteases or aminotransferases, to identify potential inhibitory activity.
Pharmacological Screening: The compound could be included in high-throughput screening campaigns to assess its activity against a wide range of cellular targets. While structurally distinct, other cyclic amino acid derivatives have shown diverse biological activities, highlighting the potential for novel discoveries. unl.pt
Peptide Modification: It could be incorporated into peptides to create peptidomimetics. The constrained conformation of the cyclopentane ring could force the peptide backbone into specific secondary structures, such as turns or helices, which could enhance biological activity or stability.
Integration with Emerging Technologies in Chemical Biology and Automated Synthesis
Advancements in automation and chemical biology offer powerful tools to accelerate research on novel molecules like this compound.
Automated Synthesis: Once a reliable synthetic route is established, automated synthesizers could be used to rapidly produce a library of derivatives for screening. nih.govemolecules.comnih.gov This would allow for a more systematic exploration of its structure-activity relationships.
Chemical Biology Platforms: Integration with platforms like DNA-encoded libraries or phage display could enable the rapid screening of derivatives against thousands of biological targets to identify potential binding partners and modes of action.
The path forward for this compound is one of fundamental discovery. Addressing these research challenges will be crucial to uncovering the scientific and technological potential of this currently enigmatic compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
